Chlorodifluoroacetic anhydride (CDFAA, CAS 2834-23-3) is a versatile, liquid fluorination reagent utilized extensively in pharmaceutical and agrochemical synthesis to introduce chlorodifluoroacetyl and chlorodifluoromethyl (-CF2Cl) moieties. Boiling at 96–97 °C, it is a stable liquid at standard temperature and pressure, facilitating precise stoichiometric dosing and safer handling in large-scale manufacturing . As a critical precursor, it enables both direct -CF2Cl installation and downstream access to difluoromethyl (-CF2H) groups, making it a cornerstone reagent for modifying the lipophilicity and metabolic stability of active pharmaceutical ingredients.
Attempting to substitute CDFAA with the closely related chlorodifluoroacetyl chloride (CDFAC) introduces severe processability challenges, as CDFAC boils near room temperature (26–28 °C), requiring specialized pressurized or cryogenic handling to prevent rapid volatilization and loss of stoichiometry [1]. Alternatively, substituting CDFAA with difluoroacetic anhydride (DFAA) to directly install a -CF2H group often fails in radical addition reactions with electron-rich arenes due to mismatched redox potentials [2]. CDFAA circumvents this by reliably installing the -CF2Cl handle under mild photoredox conditions, which can subsequently undergo basic hydrogenolysis to yield the desired -CF2H product, providing a synthetic workaround that direct difluoromethylation reagents cannot achieve.
CDFAA offers a substantial handling advantage over its acid chloride analog, chlorodifluoroacetyl chloride (CDFAC). While CDFAC boils at 26–28 °C, making it a highly volatile liquid or gas at standard room temperature, CDFAA maintains a stable liquid state with a boiling point of 96–97 °C. This 68 °C difference in boiling point allows CDFAA to be handled using standard liquid-dosing equipment without the need for cryogenic cooling or pressurized vessels, ensuring precise stoichiometric control during large-scale procurement and manufacturing [1].
| Evidence Dimension | Boiling Point / State at Room Temperature |
| Target Compound Data | 96–97 °C (Stable liquid) |
| Comparator Or Baseline | Chlorodifluoroacetyl chloride (26–28 °C, volatile liquid/gas) |
| Quantified Difference | ~68 °C higher boiling point |
| Conditions | Standard atmospheric pressure |
Eliminates the need for specialized pressurized handling equipment, reducing process complexity and ensuring accurate reagent dosing.
Direct difluoromethylation of electron-rich arenes often fails due to the redox limitations of standard reagents. In a comparative study on 4-tert-butylanisole, the direct use of difluoroacetic anhydride (DFAA) failed to yield any radical CF2H addition product. In contrast, utilizing CDFAA alongside a Ru(bpy)3Cl2 photoredox catalyst successfully installed a -CF2Cl group, which was subsequently subjected to basic hydrogenolysis to afford the desired difluoromethylated arene in excellent yield. This two-step sequence using CDFAA overcomes the fundamental reactivity barriers of direct -CF2H reagents [1].
| Evidence Dimension | Radical addition yield on electron-rich arenes |
| Target Compound Data | Excellent yield of -CF2H product (via -CF2Cl intermediate and hydrogenolysis) |
| Comparator Or Baseline | Difluoroacetic anhydride (0% yield / failed addition) |
| Quantified Difference | Excellent yield vs. reaction failure |
| Conditions | Photoredox catalysis (Ru(bpy)3Cl2, pyridine N-oxide) followed by basic hydrogenolysis |
Provides a reliable synthetic route to critical -CF2H pharmaceutical motifs when direct difluoromethylation reagents are ineffective.
In analytical applications such as the determination of trace hormones (e.g., estrone and 17β-estradiol) in complex biological matrices, CDFAA is utilized as a highly specific derivatization reagent compared to standard perfluoro-anhydrides like trifluoroacetic anhydride (TFAA). Because CDFAA introduces a chlorine atom, the derivatized analytes exhibit a distinct 3:1 isotopic signature (due to 35Cl and 37Cl isotopes). This dual-element tagging (F and Cl) significantly improves the signal-to-noise ratio and peak confirmation reliability in GC-MS or microwave-sustained helium emission detection, a capability that monoisotopic TFAA lacks .
| Evidence Dimension | Mass spectrometric isotopic signature |
| Target Compound Data | Distinct 3:1 isotopic pattern (35Cl/37Cl) |
| Comparator Or Baseline | Trifluoroacetic anhydride (No distinct isotopic pattern, monoisotopic F) |
| Quantified Difference | Presence of a verifiable 3:1 isotopic ratio for peak confirmation |
| Conditions | GC-MS derivatization of amines and steroidal hormones |
Drastically improves analytical confidence and peak identification in complex matrices, making it the preferred reagent for trace biomarker quantification.
Due to its stable liquid state and high boiling point (96–97 °C), CDFAA is the preferred procurement choice over volatile acid chlorides for introducing chlorodifluoromethyl groups in industrial reactors. It allows for safe, standard liquid dosing without the need for cryogenic infrastructure [1].
CDFAA is utilized in Ru- or Cu-catalyzed radical fluoroalkylation to functionalize electron-rich (hetero)arenes. It serves as a critical synthetic workaround to access difluoromethyl (-CF2H) motifs via a -CF2Cl intermediate when direct difluoromethylation reagents like DFAA fail [2].
In analytical laboratories, CDFAA is employed to derivatize amines and hormones (e.g., estradiol) prior to GC-MS analysis. The introduction of the chlorine atom provides a unique 35Cl/37Cl isotopic signature, enabling highly reliable peak confirmation in complex biological samples .
Corrosive;Acute Toxic;Irritant